![molecular formula C9H6INO4 B12880641 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid is a heterocyclic compound that contains both an oxazole ring and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors, such as 2-aminophenol and glyoxylic acid, under acidic conditions.
Introduction of the iodine atom: The iodination of the oxazole ring can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(2-hydrobenzo[d]oxazol-4-yl)acetic acid.
Substitution: Formation of 2-hydroxy-2-(2-substitutedbenzo[d]oxazol-4-yl)acetic acid.
Scientific Research Applications
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(2-chlorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-2-(2-bromobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-2-(2-fluorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C9H6INO4 |
|---|---|
Molecular Weight |
319.05 g/mol |
IUPAC Name |
2-hydroxy-2-(2-iodo-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14) |
InChI Key |
XMURDOJDTPAOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


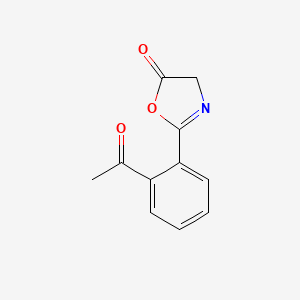

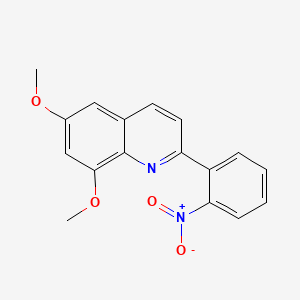
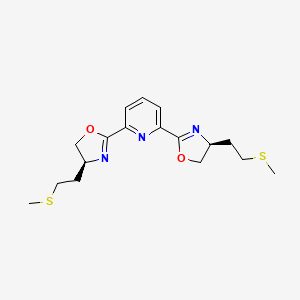
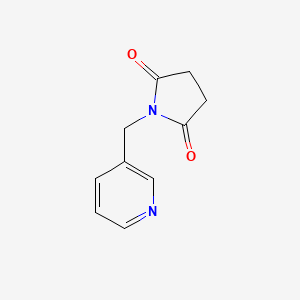
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)


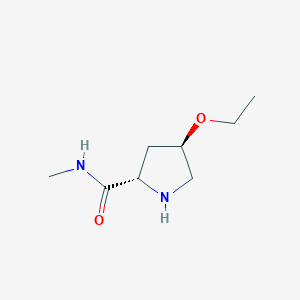
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)




